1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

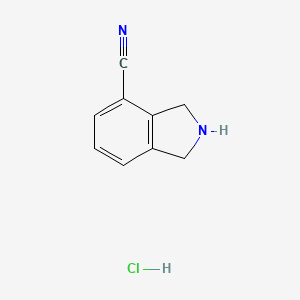

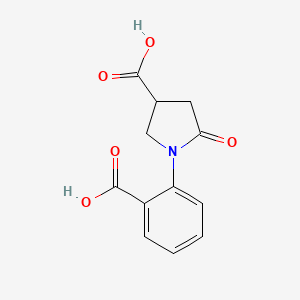

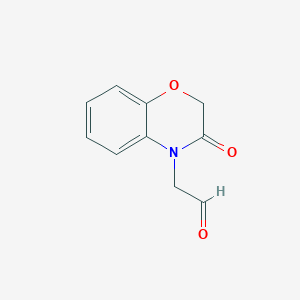

The compound is likely an organic molecule, given its structure. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The “1-(3-methylbutyl)” indicates a 3-methylbutyl group attached to the 1-position of the triazole ring. The “-4-carboxylic acid” indicates a carboxylic acid functional group attached to the 4-position of the triazole ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 3-methylbutyl and carboxylic acid groups could be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography could be used if crystals of the compound can be grown.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The triazole ring is generally stable but can participate in certain reactions. The carboxylic acid group is more reactive and could undergo reactions such as esterification or amide formation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through various experimental techniques.Scientific Research Applications

Triazole-based Scaffold Development

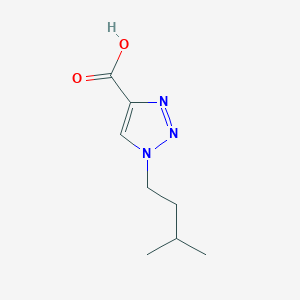

The 5-amino-1,2,3-triazole-4-carboxylic acid structure serves as a cornerstone for creating a variety of biologically active compounds and peptidomimetics based on the triazole scaffold. Due to its susceptibility to the Dimroth rearrangement, a ruthenium-catalyzed cycloaddition protocol was developed to provide a protected version of this triazole amino acid, enhancing its stability and utility in synthesizing triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Synthesis Methodology Enhancement

A new synthesis method was designed for creating 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, demonstrating the compound's role as an intermediate in various drug syntheses. This method emphasized the regioselective cycloaddition and oxidation processes, showcasing the compound's versatility and foundational role in drug development (Da’an Liu et al., 2015).

Antimicrobial Activity Research

Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the formation of compounds involving 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and their derivatives showcased significant antimicrobial activity, highlighting the potential therapeutic applications of these compounds (Holla et al., 2005).

Structural and Property Studies

Investigations into the structure, synthesis, and properties of derivatives of triazole-carboxylates, like the study of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, offer insights into their chemical behavior, regioselectivity in reactions, and potential applications in various domains including medicinal chemistry and materials science (Dzygiel et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would be determined through safety data sheets (SDS), which provide information on the potential health effects, safe handling procedures, and appropriate disposal methods.

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science, and optimizing its synthesis.

Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, it would be necessary to conduct or refer to specific experimental studies.

properties

IUPAC Name |

1-(3-methylbutyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)3-4-11-5-7(8(12)13)9-10-11/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNDYUABHITNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)

![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)

![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)

![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)

![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)